molecular formula C7H5IN2O2 B12329963 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-

Cat. No.: B12329963
M. Wt: 276.03 g/mol
InChI Key: FHJAZVIYYXKIMF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo- is a heterocyclic compound that belongs to the pyrrolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride followed by iodination can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors (FGFRs).

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo- involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom and the dione moiety enhances its potential as a versatile intermediate in organic synthesis and as a potent bioactive molecule .

Properties

Molecular Formula

C7H5IN2O2

Molecular Weight

276.03 g/mol

IUPAC Name

4-iodo-3,3a-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione

InChI

InChI=1S/C7H5IN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2-3H,1H2,(H,9,10,11,12)

InChI Key

FHJAZVIYYXKIMF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=CC(=O)N=C2NC1=O)I

Origin of Product

United States

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